molecular formula C15H18N8O5 B1679255 Regadenoson CAS No. 313348-27-5

Regadenoson

Número de catálogo: B1679255
Número CAS: 313348-27-5
Peso molecular: 390.35 g/mol
Clave InChI: LZPZPHGJDAGEJZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Regadenoson tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Regadenoson ejerce sus efectos al unirse selectivamente a los receptores de adenosina A2A, que se encuentran principalmente en las arterias coronarias. Esta unión provoca la vasodilatación coronaria, aumentando el flujo sanguíneo al músculo cardíaco. El aumento del flujo sanguíneo mejora la absorción de radiofármacos utilizados en MPI, lo que permite una mejor imagenología del corazón . This compound tiene una baja afinidad por los receptores de adenosina A1, A2B y A3, lo que lo hace más selectivo y reduce los efectos secundarios .

Safety and Hazards

The U.S. Food and Drug Administration (FDA) has warned of the rare but serious risk of heart attack and death with the use of Regadenoson . It is recommended to avoid using this compound in patients with symptoms or signs of acute myocardial ischemia, such as unstable angina or cardiovascular instability . It is also advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Direcciones Futuras

The IDEALPET (Integrated Dual Exercise and Lexiscan PET) study is currently underway and will compare Lexiscan© alone with Lexiscan© plus exercise (“Lexercise”) with regards to safety, tolerability, myocardial perfusion image quality, and assessment of relative and absolute myocardial perfusion . Additionally, Hikma Pharmaceuticals PLC has launched Regadenoson Injection, in prefilled syringe (PFS) form .

Análisis Bioquímico

Biochemical Properties

Regadenoson plays a crucial role in biochemical reactions by selectively binding to A2A adenosine receptors. This interaction leads to coronary vasodilation and increased myocardial blood flow. This compound has a low affinity for A1 adenosine receptors and negligible affinity for A2B and A3 adenosine receptors . The binding of this compound to A2A receptors mimics the effects of adenosine, causing vasodilation and enhancing blood flow in coronary arteries .

Cellular Effects

This compound influences various cellular processes, particularly in smooth muscle cells and endothelial cells. By binding to A2A receptors on these cells, this compound induces vasodilation, which increases blood flow in coronary arteries . Additionally, this compound has been shown to reduce inflammation in tissues by suppressing the activation of invariant natural killer T cells . This anti-inflammatory effect is particularly beneficial in conditions such as hypoxia, ischemia, and transplantation.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to A2A adenosine receptors with a low affinity (Ki = 1.3 µM) . This binding activates the Gs protein-coupled receptor pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of smooth muscle cells and subsequent vasodilation . This compound has minimal effects on A1, A2B, and A3 adenosine receptors, making it a highly selective agent for coronary vasodilation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed to change over time. The maximal plasma concentration of this compound is achieved within 1 to 4 minutes after injection, with the pharmacodynamic response peaking shortly thereafter . The initial phase has a half-life of approximately 2 to 4 minutes, followed by an intermediate phase with a half-life of 30 minutes . The final phase consists of a decline in plasma concentration with a half-life of approximately 2 hours . These temporal effects are crucial for understanding the duration and stability of this compound in laboratory settings.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a dog model, an intravenous bolus injection of this compound caused a dose-dependent increase in myocardial blood flow, comparable to that produced by adenosine infusion . Both drugs caused a dose-dependent decrease in coronary vascular resistance, with the maximal decrease observed at higher doses . At high doses, this compound may induce adverse effects such as hypotension and bradycardia .

Metabolic Pathways

It is known that the cytochrome P450 enzyme system is not likely involved in its metabolism . Approximately 58% of this compound is eliminated via renal excretion . The lack of involvement of the cytochrome P450 system suggests that this compound may have fewer drug-drug interactions compared to other agents metabolized by this pathway.

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through the bloodstream. It has a distribution volume of approximately 11.5 liters . The drug is predominantly excreted unchanged in the urine, with renal excretion accounting for 57% of the elimination . The rapid distribution and clearance of this compound are essential for its effectiveness as a diagnostic agent in MPI.

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target receptors, the A2A adenosine receptors, which are located on the cell membrane of smooth muscle cells and endothelial cells . The binding of this compound to these receptors triggers downstream signaling pathways that lead to vasodilation and increased blood flow. The specific localization of this compound to these receptors ensures its targeted action and minimizes off-target effects.

Métodos De Preparación

La síntesis de regadenoson involucra varios pasos, comenzando con la preparación de intermediarios. Un método común incluye la reacción de hidrazinoadenina con un derivado de pirazol en condiciones específicas . El proceso típicamente involucra:

Los métodos de producción industrial se enfocan en optimizar el rendimiento y reducir los subproductos tóxicos. Estos métodos a menudo involucran procesos escalables que garantizan un alto rendimiento y mínimas impurezas .

Análisis De Reacciones Químicas

El regadenoson experimenta varias reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados .

Comparación Con Compuestos Similares

Regadenoson a menudo se compara con otros vasodilatadores como la adenosina y el dipiridamol:

    Adenosina: Al igual que el this compound, la adenosina es un agonista del receptor de adenosina utilizado en MPI. .

    Dipiridamol: Este compuesto también induce la vasodilatación coronaria pero a través de un mecanismo diferente.

This compound es único debido a su selectividad para los receptores A2A y su vida media más larga, lo que permite una administración en bolo único .

Propiedades

IUPAC Name

1-[6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPZPHGJDAGEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861529
Record name 2-[4-(Methylcarbamoyl)-1H-pyrazol-1-yl]-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313348-27-5
Record name 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Regadenoson
Reactant of Route 2
Reactant of Route 2
Regadenoson
Reactant of Route 3
Regadenoson
Reactant of Route 4
Regadenoson
Reactant of Route 5
Reactant of Route 5
Regadenoson
Reactant of Route 6
Reactant of Route 6
Regadenoson
Customer
Q & A

Q1: What is the primary molecular target of Regadenoson?

A1: this compound selectively binds to the adenosine 2A receptor (A2AR), a G protein-coupled receptor primarily found on coronary artery smooth muscle cells. [, , , , ]

Q2: How does this compound binding to A2AR lead to coronary vasodilation?

A2: Binding of this compound to A2AR activates the Gs protein signaling pathway, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This results in relaxation of coronary artery smooth muscle cells, inducing vasodilation and increased coronary blood flow. [, , , , ]

Q3: Is there any spectroscopic data available for this compound in these research papers?

A3: The provided papers focus on the pharmacological and clinical aspects of this compound and do not delve into detailed spectroscopic characterization.

Q4: How does the stability of this compound compare to other vasodilators like adenosine?

A5: this compound has a longer half-life compared to adenosine, allowing for a single bolus injection rather than continuous infusion. [, , ] This suggests greater stability in physiological conditions, although specific stability data under various conditions is not discussed in these papers.

Q5: Does this compound exhibit any catalytic properties?

A6: this compound primarily acts as a receptor agonist and does not display catalytic activity. Its primary application is as a pharmacological stress agent in myocardial perfusion imaging. [, , , , , , , , , ]

Q6: Have there been any computational studies conducted on this compound?

A6: The provided papers primarily focus on clinical and in vivo studies of this compound. Information on computational simulations, calculations, or QSAR models related to this compound is not discussed.

Q7: How does the selectivity of this compound for the A2A receptor compare to other adenosine receptor agonists?

A8: this compound exhibits high selectivity for the A2A receptor compared to other adenosine receptors (A1, A2B, and A3), leading to a more targeted vasodilatory effect with potentially fewer off-target side effects. [, , , , ]

Q8: What is the typical formulation for administering this compound?

A9: this compound is typically formulated as an intravenous injection, allowing for rapid and controlled delivery. [, ]

Q9: Is there any information available on the SHE regulations specific to this compound?

A9: The provided papers do not explicitly discuss SHE regulations pertaining to this compound. It is crucial to consult relevant regulatory guidelines and safety data sheets for comprehensive information.

Q10: How does the pharmacokinetic profile of this compound differ from adenosine?

A11: this compound has a longer half-life than adenosine (approximately 2-3 minutes) and exhibits a more sustained hyperemic response. [, , , , ] It is administered as a single bolus injection, while adenosine requires continuous intravenous infusion.

Q11: What is known about the metabolism and excretion of this compound?

A11: The specific metabolic pathways and excretion routes of this compound are not extensively discussed in the provided papers.

Q12: What are the primary applications of this compound in clinical settings?

A13: this compound is primarily used as a pharmacological stress agent during myocardial perfusion imaging (MPI) to assess for coronary artery disease. [, , , , , , , , , ] It is also used in fractional flow reserve (FFR) measurement to assess the severity of coronary artery stenosis. [, , ]

Q13: Is there any evidence of resistance developing to this compound's effects?

A13: The development of resistance to this compound is not directly addressed in the provided research papers.

Q14: What are the common side effects associated with this compound administration?

A14: This section will focus on the scientific aspects of the compound and will not delve into details regarding side effects. For a comprehensive understanding of the safety profile and potential adverse effects, it is essential to consult the relevant drug information and regulatory guidelines.

Q15: Are there any ongoing studies exploring alternative delivery routes for this compound?

A16: While the current standard for this compound administration is intravenous injection, one study investigated its potential as a topical ointment for wound healing in mice. [] This highlights the potential for exploring alternative delivery routes and applications for this compound.

Q16: How are this compound concentrations typically measured in biological samples?

A18: One study describes a validated method using hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) for quantifying this compound in human plasma. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.